1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide
Description
This compound is a structurally complex sulfonamide derivative featuring a benzo[b][1,4]oxazepinone core substituted with isopentyl and 3,3-dimethyl groups at position 5, a 2-chlorophenyl moiety linked via a methane bridge, and a sulfonamide group at position 6. The benzoxazepine scaffold is a seven-membered heterocyclic ring combining oxygen and nitrogen atoms, which is known to confer metabolic stability and bioavailability in medicinal chemistry contexts . The sulfonamide group (-SO₂NH₂) is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and target binding affinity .
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4S/c1-16(2)11-12-26-20-10-9-18(13-21(20)30-15-23(3,4)22(26)27)25-31(28,29)14-17-7-5-6-8-19(17)24/h5-10,13,16,25H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFKPSVBSUVBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A chlorophenyl group which may influence its interaction with biological targets.
- An isopentyl side chain that could enhance lipophilicity and membrane permeability.
- A methanesulfonamide moiety that is often associated with various biological activities.
Antiinflammatory Activity
Research indicates that derivatives of similar structures exhibit significant anti-inflammatory properties. For instance, compounds with similar oxazepin frameworks have demonstrated inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammation. The IC50 values for these compounds against COX-2 were reported to be as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The compound's structural features suggest potential anticancer activity through inhibition of specific kinases involved in cell division. Polo-like kinase 1 (Plk1) is a target of interest; inhibitors of Plk1 have shown promise in reducing cell proliferation in various cancer types . Further studies are needed to evaluate the effectiveness of this specific compound in targeting Plk1.
The proposed mechanism of action for compounds similar to this oxazepin derivative includes:
- Inhibition of COX Enzymes : Leading to reduced production of pro-inflammatory mediators.
- Modulation of Kinase Activity : Affecting pathways involved in cell cycle regulation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures can significantly suppress the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. These findings suggest that the compound may exert its anti-inflammatory effects through modulation of these pathways .
In Vivo Studies
Animal models have been employed to assess the anti-inflammatory effects via carrageenan-induced paw edema assays. Results indicated a marked reduction in edema when treated with compounds related to the oxazepin structure, suggesting potential therapeutic applications for inflammatory diseases .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound’s properties, we compare it with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*LogP: Calculated octanol-water partition coefficient (indicative of lipophilicity).
Key Observations
Structural Complexity and Lipophilicity: The target compound’s isopentyl and 3,3-dimethyl groups increase steric bulk and lipophilicity (LogP ~3.8) compared to simpler derivatives like the 8-sulfamoyl benzo[b][1,4]dioxepinone (LogP ~1.7). This may enhance membrane permeability but reduce aqueous solubility (<0.1 mg/mL) . The 2-chlorophenyl group further elevates LogP, aligning with the principle that halogenated aryl groups enhance hydrophobic interactions in target binding .
Carboxamide derivatives of benzo[b][1,4]oxazepinone show potent histone deacetylase (HDAC) inhibition, implying that substitution at position 8 (sulfonamide vs. carboxamide) critically modulates target selectivity .
Solubility and Polarity: The target compound’s low solubility aligns with the “like dissolves like” principle: its nonpolar substituents (isopentyl, 2-ClPh) reduce compatibility with polar solvents like water . In contrast, the 8-sulfamoyl benzo[b][1,4]dioxepinone’s smaller size and fewer hydrophobic groups improve solubility (5.0 mg/mL).
Research Findings
- Synthetic Accessibility : The synthesis of sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines under basic conditions . For the target compound, introducing the 2-chlorophenyl group likely required selective functionalization, as seen in analogous protocols using aryl isocyanates .
- Metabolic Stability: The benzo[b][1,4]oxazepinone core is resistant to oxidative metabolism due to its rigid heterocyclic structure, a trait shared with other oxazepine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
